Meticillin sodium is classified as a beta-lactam antibiotic. It is derived from the penicillin core structure but modified to enhance its stability against beta-lactamases produced by certain bacteria. The compound is often administered intravenously due to its poor oral bioavailability. Its primary application is in treating serious infections caused by Gram-positive cocci, particularly in hospital settings.
The synthesis of meticillin sodium involves several key steps:
This synthetic route allows for the efficient production of meticillin sodium while maintaining its antibacterial properties.
Meticillin sodium has a molecular formula of C_16H_19N_2NaO_5S. The structure consists of a beta-lactam ring fused with a thiazolidine ring, characteristic of penicillins. Key structural features include:
The three-dimensional conformation of meticillin sodium plays a crucial role in its interaction with bacterial enzymes.
Meticillin sodium undergoes various chemical reactions that are significant for its antibacterial activity:
These reactions highlight the importance of structural integrity for maintaining meticillin's efficacy against bacterial pathogens.
Meticillin sodium exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
This mechanism underscores the importance of meticillin sodium in treating infections caused by susceptible strains of Staphylococcus aureus.
These properties are critical for determining appropriate storage conditions and administration routes for meticillin sodium.
Meticillin sodium is widely used in clinical microbiology for:
The ongoing relevance of meticillin sodium in clinical settings highlights its importance as a tool for combating bacterial infections effectively.
Meticillin sodium (INN), historically termed methicillin in the US, was developed by Beecham Pharmaceuticals in 1959 as a semisynthetic β-lactam antibiotic [7] [9]. Its creation responded to the alarming rise of penicillin-resistant Staphylococcus aureus strains producing penicillinase enzymes, which hydrolyzed the β-lactam ring of penicillin [9]. Unlike earlier penicillins, methicillin incorporated bulky dimethoxy substituents (Figure 1), sterically hindering access by penicillinases and restoring efficacy against resistant staphylococci [7].
Table 1: Comparative Properties of Penicillin G and Methicillin
Property | Penicillin G | Methicillin |
---|---|---|
β-lactamase susceptibility | High | Resistant |
Administration route | IV, IM | IV only |
Chemical stability | Moderate | Low (acid-labile) |
Therapeutic index | High | Reduced (nephrotoxicity) |
Clinical deployment began in 1960, but methicillin’s utility was short-lived. Within one year, the first methicillin-resistant S. aureus (MRSA) isolates emerged, signaling a critical evolutionary shift [1] [8]. Methicillin’s inherent pharmacological limitations accelerated its obsolescence:
By the 1980s, more stable penicillinase-resistant penicillins (e.g., oxacillin, flucloxacillin) replaced methicillin in clinical practice [7]. Nevertheless, "MRSA" persists as the taxonomic designation for isolates possessing mecA-mediated resistance, irrespective of methicillin’s clinical discontinuation [8] [9].
Meticillin sodium became the definitive agent for identifying β-lactam resistance mediated by altered penicillin-binding proteins (PBPs). MRSA resistance arises via the mecA gene (or homolog mecC), encoding PBP2a (also termed PBP2'), a transpeptidase with markedly reduced affinity for β-lactam antibiotics [1] [3]. PBP2a maintains bacterial cell wall synthesis when conventional PBPs are inhibited by methicillin or other β-lactams [1] [9].
Table 2: Key Features of PBP2a in MRSA
Property | Description |
---|---|
Gene origin | Acquired via horizontal transfer of SCCmec |
Molecular function | Cross-links peptidoglycan chains |
β-lactam affinity | 100-fold lower than native PBPs |
Detection method | mecA PCR or cefoxitin disk diffusion |
The molecular definition of MRSA hinges on methicillin’s role as a discriminator:
SCCmec integration into S. aureus chromosomes has occurred independently multiple times, generating genetically diverse MRSA clones (e.g., CC5, CC8, CC398) [1] [8]. Seven primary SCCmec types (I-XI) are recognized, differing in size (20–67 kb) and resistance gene composition [1] [9].
Table 3: Major SCCmec Types in MRSA Epidemiology
Type | Size (kb) | Primary Host Setting | Notable Resistance Markers |
---|---|---|---|
I | 34 | Healthcare (HA-MRSA) | mecA |
II | 53 | Healthcare (HA-MRSA) | mecA, aacA-aphD (aminoglycoside) |
IV | 21–24 | Community (CA-MRSA) | mecA |
V | 28 | Community (CA-MRSA) | mecC (variant) |
Surprisingly, genomic analyses reveal MRSA emergence predated methicillin’s clinical use. Studies of mecC-positive MRSA in European hedgehogs identified co-evolution with dermatophytes producing natural β-lactams (penicillin G and KPN), selecting for resistance ∼200 years ago [5]. This underscores that antibiotic selection pressures exist beyond clinical practice, influencing resistance evolution in natural reservoirs [5] [8].
Methicillin remains a critical diagnostic reagent despite therapeutic obsolescence. Susceptibility testing using cefoxitin (a methicillin surrogate) or oxacillin, combined with mecA PCR, remains essential for MRSA identification and epidemiological tracking [7] [8]. This framework enables global surveillance of MRSA clones, informing infection control policies and antimicrobial stewardship [1] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0